molecular formula C11H13N3O B13301868 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol

4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol

Cat. No.: B13301868
M. Wt: 203.24 g/mol
InChI Key: FCPUVOVBTFBUBY-UHFFFAOYSA-N
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Description

4-{4-[(Methylamino)methyl]-1H-pyrazol-1-yl}phenol (CAS: 1551092-94-4) is a pyrazole-phenol hybrid compound with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol . The structure comprises a phenol ring linked to a pyrazole moiety substituted with a methylamino-methyl group.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-[4-(methylaminomethyl)pyrazol-1-yl]phenol

InChI

InChI=1S/C11H13N3O/c1-12-6-9-7-13-14(8-9)10-2-4-11(15)5-3-10/h2-5,7-8,12,15H,6H2,1H3

InChI Key

FCPUVOVBTFBUBY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is critical to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
4-{4-[(Methylamino)methyl]-1H-pyrazol-1-yl}phenol (Target) C₁₁H₁₃N₃O Methylamino group on pyrazole Potential ligand, intermediate in synthesis
4-[Tris(1H-pyrazol-1-yl)methyl]phenol C₁₆H₁₃N₆O Tris-pyrazolyl group on phenol Solid-state H-bonding, π-π stacking
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol C₁₀H₁₀N₂OS Sulfanyl (-S-) linker instead of methylamino Altered solubility/reactivity
4-[3-(Trifluoromethyl)-5-(furan-2-yl)-1H-pyrazol-1-yl]phenol C₁₄H₉F₃N₂O₂ Trifluoromethyl and furan substituents Enhanced metabolic stability
4-(4-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-1H-pyrazol-1-yl)phenol (LQFM235) C₂₁H₂₃N₅O₂ Piperazine and methoxyphenyl groups Anxiolytic metabolite, detected in rat tissues

Pharmacological and Physicochemical Properties

  • LQFM235 : Exhibits tissue-specific distribution in rats, with higher concentrations in kidneys (14,595.2 ng/g) compared to liver (8,235.3 ng/g), suggesting variable bioavailability .
  • Trifluoromethyl-Furan Derivative (C₁₄H₉F₃N₂O₂) : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the furan ring may influence electronic properties for receptor binding .
  • Tris-pyrazolyl Derivative : Its solid-state dimerization via hydrogen bonding makes it relevant in crystal engineering and supramolecular chemistry .

Functional Group Impact on Bioactivity

  • Piperazine (LQFM235) : The piperazine moiety, common in CNS-active drugs, likely contributes to LQFM235’s anxiolytic effects by modulating serotonin or dopamine receptors .

Biological Activity

The compound 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol , a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structure and Synthesis

The structure of this compound can be represented as follows:

CxHyNzO\text{C}_x\text{H}_y\text{N}_z\text{O}

Where x,y,zx,y,z denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The synthesis typically involves the reaction of phenolic compounds with hydrazine derivatives under controlled conditions to yield the desired pyrazole structure.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

Case Study: MCF-7 Breast Cancer Cells
In a study examining the effects of various pyrazole derivatives on MCF-7 breast cancer cells, it was found that certain derivatives induced apoptosis and inhibited cell migration. The IC50 values ranged from 0.3 µM to 24 µM for different analogs, highlighting their potency as anticancer agents .

CompoundIC50 (µM)Mechanism of Action
5i0.3EGFR/VGFR2 Inhibition
5a7.60Apoptosis Induction

These results suggest that this compound may function similarly by targeting specific receptors involved in cancer progression.

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to exhibit anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Mechanism of Action
The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains.

Example: Antifungal Activity
In vitro tests demonstrated that certain pyrazole derivatives exhibited significant antifungal activity against pathogenic fungi with IC50 values ranging from 11.91 µg/mL to 28.84 µg/mL .

PathogenIC50 (µg/mL)
Cytospora sp.26.96
Colletotrichum gloeosporioides14.92
Alternaria solani16.98

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the phenolic ring or substitutions on the pyrazole moiety can significantly affect potency and selectivity.

Key Findings:

  • Substituents at specific positions on the phenyl ring enhance anticancer activity.
  • The presence of electron-withdrawing groups increases antimicrobial efficacy.

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